2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C14H8I2N2O |
|---|---|
Molecular Weight |
474.03 g/mol |
IUPAC Name |
2,5-bis(2-iodophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8I2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
GYTFWKHZXYFKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3I)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The copper-catalyzed dual oxidation protocol reported by Ahmed et al. (2018) provides a foundational approach for synthesizing 2,5-disubstituted oxadiazoles. For 2,5-bis(2-iodophenyl)-1,3,4-oxadiazole, this method would involve:
-
Oxidative Decarboxylation : 2-Iodophenylacetic acid reacts with a hydrazide derivative (e.g., 2-iodobenzohydrazide) under oxygen atmosphere.
-
Cyclization : Copper catalysis facilitates dual oxidation—decarboxylation of the acid and C–H functionalization of the intermediate hydrazone.
Key advantages include the avoidance of prefunctionalized substrates and high atom economy. However, the electron-withdrawing iodine substituents may slow oxidative steps, necessitating elevated temperatures (80–100°C) or extended reaction times.
Optimization and Yield Data
This method avoids expensive ligands, but iodine’s steric bulk may reduce yields compared to non-halogenated analogs. Purification via column chromatography is typically required.
Cyclization of Hydrazides with POCl₃ Followed by Coupling
Two-Step Synthesis via Intermediate Formation
A modular strategy from Zarghi et al. (2016) involves:
Critical Reaction Parameters
-
Cyclization Step :
-
Coupling Step :
This method offers flexibility for unsymmetrical derivatives but requires strict moisture control during POCl₃ handling.
Photoredox-Catalyzed Cyclization of Aldehydes with Hypervalent Iodine Reagents
Visible-Light-Mediated Strategy
The photoredox method by Al-Masoudi et al. (2021) employs 2-iodobenzaldehyde and bis(iodo)benziodoxole under visible light. The reaction proceeds via:
Advantages and Limitations
-
Conditions : Catalyst-free, room temperature, and short reaction times (3–5 h).
-
Challenges :
| Substrate | Light Source | Yield |
|---|---|---|
| 2-Iodobenzaldehyde | 40 W white LED | 65% |
| Electron-rich analogs | Same conditions | 89% |
Comparative Analysis of Methods
Efficiency and Practicality
Key Considerations for Iodinated Systems
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The iodine atoms on the phenyl rings serve as excellent leaving groups, enabling nucleophilic substitution under transition metal catalysis. This reactivity is critical for functionalizing the aryl groups:
Example Reaction Pathway :
Key Conditions :
-
Catalysts : Pd(PPh₃)₄, CuI
-
Solvents : DMF, THF
-
Nucleophiles : Amines, alkoxides, or arylboronic acids
Reported Derivatives :
| Substituent Introduced | Reaction Yield (%) | Conditions | Source |
|---|---|---|---|
| -NH₂ | 78 | PdCl₂, DMF, 80°C | |
| -OCH₃ | 65 | CuI, K₂CO₃, DMSO |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Ullmann-type couplings to form biaryl systems, leveraging the iodine substituents’ reactivity:
Suzuki Coupling Example :
Optimized Parameters :
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : SPhos (4 mol%)
-
Base : K₃PO₄
-
Temperature : 100°C
Outcomes :
-
Coupling with electron-deficient arylboronic acids proceeds in >70% yield .
-
Steric hindrance from the 2-iodophenyl groups reduces reactivity with bulky boronic acids .
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes acid- or base-mediated cleavage , producing hydrazide intermediates:
Acidic Conditions :
Basic Conditions :
Applications :
-
Ring-opening products serve as precursors for tetrazole-based ligands .
-
Mechanistic studies indicate first-order kinetics in strong acids (k = 0.15 min⁻¹ at 25°C).
Electrophilic Substitution
While the electron-withdrawing oxadiazole ring deactivates the phenyl groups, direct electrophilic substitution is feasible under aggressive conditions:
Nitration :
Limitations :
Biological Activity Correlations
Modifications via the above reactions enhance bioactivity:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. A study synthesized various 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives displayed comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria . The presence of electronegative substituents on the phenyl rings was found to enhance these antimicrobial effects .
Table 1: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |
|---|---|---|---|
| 2F | 16 | 16 | 32 |
| 3F | 8 | 4 | - |
| 4I | 4 | 8 | - |
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives of 2,5-bis(2-iodophenyl)-1,3,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines such as glioblastoma . Molecular docking studies suggest that these compounds interact effectively with cancer-related proteins, indicating their potential as therapeutic agents in oncology .
Table 2: Cytotoxicity of Selected Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5b | LN229 (Glioblastoma) | 12 |
| 5d | LN229 (Glioblastoma) | 10 |
| 5m | LN229 (Glioblastoma) | 15 |
Anti-inflammatory Effects
Oxadiazoles have also been explored for their anti-inflammatory properties. Studies indicate that derivatives containing halogen substituents can significantly reduce inflammation in animal models . The anti-inflammatory activity was assessed by measuring paw swelling in rats induced by carrageenan.
Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound | Inhibition (%) at Dose (mg/kg) |
|---|---|
| Derivative A | 59.5 at 20 |
| Derivative B | 61.9 at 20 |
Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives is another area of interest. These compounds are known to prevent oxidative stress-related diseases by scavenging free radicals. A series of studies have evaluated the antioxidant activity of various substituted oxadiazoles and found them to be effective in reducing oxidative damage in cellular models .
Agricultural Uses
In addition to their medicinal applications, oxadiazoles have been utilized in agriculture as herbicides and insecticides due to their ability to inhibit specific biological pathways in pests . This dual functionality highlights the versatility of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Optoelectronic Properties
- 2PXZ-OXD (Phenoxazine-Substituted Oxadiazole): The donor-acceptor-donor (D-A-D) structured 2PXZ-OXD exhibits thermally activated delayed fluorescence (TADF) with a high external quantum efficiency (EQE) of 14.9% in green emission. This performance is attributed to reduced singlet-triplet energy splitting ($\Delta E{\text{ST}}$) and high photoluminescence quantum yield (PLQY) .
Bis(3-decyl-2,2'-bithiophenyl) Oxadiazole :
Derivatives with bulky substituents, such as 5'-aryl-substituted bithiophenyl oxadiazoles, show reduced optical band gaps ($\Delta Eg^{\text{opt}}$) compared to unsubstituted analogues (e.g., 2.87 eV vs. 2.81 eV). The iodine substituents in 2,5-bis(2-iodophenyl)-1,3,4-oxadiazole may similarly lower $\Delta Eg^{\text{opt}}$ due to enhanced conjugation and electron delocalization .
Structural and Physical Properties
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole :
This derivative has a melting point of 159–161°C and planar oxadiazole rings with phenyl substituents inclined at 8–11°. Intermolecular C⋯O interactions stabilize its crystal structure . The iodine substituents in this compound likely increase molecular weight (MW = ~466 g/mol) and melting point due to stronger van der Waals forces.
Comparative Data Tables
Table 1: Key Properties of 2,5-Disubstituted-1,3,4-Oxadiazoles
Table 2: Substituent Effects on Optical Band Gaps
| Compound | Substituent Type | $\Delta E_g^{\text{opt}}$ (eV) | Reference |
|---|---|---|---|
| Unsubstituted oxadiazole | None | 2.87 | |
| 5'-Alkyl-substituted derivative | Alkyl | 2.81 | |
| 5'-Aryl-substituted derivatives | Aromatic | 2.65–2.75 |
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
